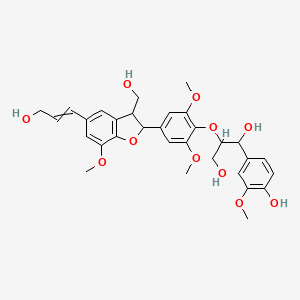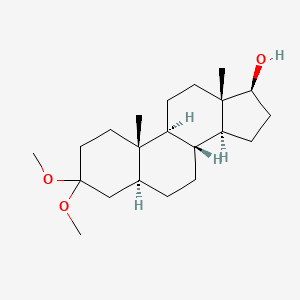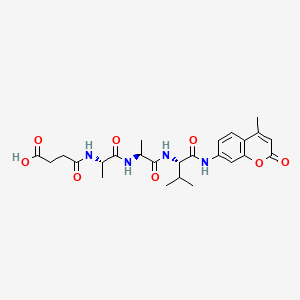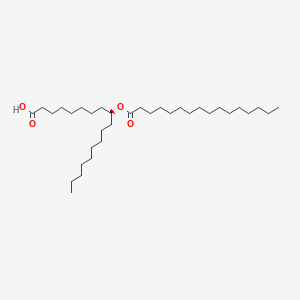
erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether
Vue d'ensemble
Description
“erythro-Guaiacylglycerol-|A-O-4’-dehydrodisinapyl ether” is a compound extracted from the seed shell of Hevea brasiliensis . It is a type of lignan, a class of compounds known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C31H36O11 . Its structure includes a guaiacylglycerol component and a dehydrodisinapyl ether component .Physical And Chemical Properties Analysis
This compound is a powder in its physical state . It has a molecular weight of 584.61 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Stereochemistry and Biosynthesis
- Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether plays a role in the study of stereochemistry and biosynthesis of neolignans, such as in Eucommia ulmoides. It's involved in diastereoselective formation processes (Lourith, Katayama, & Suzuki, 2005).
Synthesis and Characterization
- Research has been conducted on the synthesis of similar compounds like Guaiacylglycerol-β-guaiacyl ether, which aids in understanding the arylglycerol-β-aryl ether structure in lignin (Nakatsubo, Sato, & Higuchi, 1975).
Structural Elucidation
- Studies have identified and elucidated the structure of similar compounds, like Guaiacylglycerol-8′-Vanillic Acid Ether Isomers, through various spectroscopic methods, enhancing the understanding of lignin structure (Sakushima, Coşkun, Maoka, & Nishibe, 1997).
Vibrational Spectra Analysis
- Vibrational spectra studies of similar compounds, like guaiacylglycerol-β-guaiacyl ether, provide insights into characteristic absorption peaks, useful for predicting the content of different isomers in a sample (Su et al., 2015).
Biomimetic Synthesis
- Research on biomimetic routes to lignin model compounds, including erythro-Guaiacylglycerol derivatives, contributes to understanding lignin structure and reactivity (Quideau & Ralph, 1994).
Chiral Lignin Model Compounds
- Studies on the synthesis of chiral lignin model compounds, including erythro-Guaiacylglycerol-β-guaiacyl ether, provide essential data for microbial and chemical investigations of lignin degradation (Hishiyama et al., 2012).
Reaction Mechanism in Lignin Decomposition
- Investigations into the reaction mechanism of lignin decomposition in ionic liquids have used compounds like Guaiacylglycerol-β-guaiacyl ether, revealing important insights into the stability and transformation of lignin structures (Kubo et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGTSCVCJANHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)


![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)



